molecular formula C13H19BrN2O B3366440 4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine CAS No. 1373232-75-7

4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine

Cat. No. B3366440
CAS RN: 1373232-75-7
M. Wt: 299.21 g/mol
InChI Key: AOIOZOOEEKTNGE-UHFFFAOYSA-N
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Description

4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine (also known as B-MMDA) is a chemical compound that belongs to the family of substituted amphetamines. It is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. B-MMDA is a potent agonist of the serotonin receptor and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

B-MMDA acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. It binds to the receptor and activates it, leading to an increase in the release of serotonin in the brain. This increase in serotonin release is thought to be responsible for the biochemical and physiological effects of B-MMDA.
Biochemical and Physiological Effects:
B-MMDA has a range of biochemical and physiological effects. It has been found to increase the release of serotonin in the brain, which can lead to changes in mood, perception, and cognition. B-MMDA has also been shown to increase the release of dopamine and norepinephrine, which can lead to changes in arousal and attention.

Advantages and Limitations for Lab Experiments

One advantage of using B-MMDA in lab experiments is its potency as a serotonin receptor agonist. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using B-MMDA is its potential for toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on B-MMDA. One area of interest is its potential as a treatment for various psychiatric and neurological disorders, such as depression, anxiety, and addiction. Another area of interest is its potential as a tool for studying the role of serotonin in various physiological and pathological processes. Further research is needed to fully understand the potential of B-MMDA in these areas.

Scientific Research Applications

B-MMDA has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent agonist of the serotonin receptor and has been shown to increase the release of serotonin in the brain. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

4-bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-17-13-8-12(11(15)7-10(13)14)16-9-5-3-2-4-6-9/h7-9,16H,2-6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIOZOOEEKTNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC2CCCCC2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218054
Record name 1,2-Benzenediamine, 4-bromo-N1-cyclohexyl-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373232-75-7
Record name 1,2-Benzenediamine, 4-bromo-N1-cyclohexyl-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 4-bromo-N1-cyclohexyl-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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